molecular formula C11H16S B7994036 Ethyl(4-isopropylphenyl)sulfane

Ethyl(4-isopropylphenyl)sulfane

Cat. No.: B7994036
M. Wt: 180.31 g/mol
InChI Key: KCZBTJDZIBIGLT-UHFFFAOYSA-N
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Description

Ethyl(4-isopropylphenyl)sulfane is an organosulfur compound characterized by the presence of a sulfane group attached to an ethyl group and a 4-isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(4-isopropylphenyl)sulfane can be synthesized through several methods. One common approach involves the reaction of 4-isopropylphenylthiol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetone or ethanol. The general reaction scheme is as follows:

4-isopropylphenylthiol+ethyl iodideK2CO3This compound\text{4-isopropylphenylthiol} + \text{ethyl iodide} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} 4-isopropylphenylthiol+ethyl iodideK2​CO3​​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl(4-isopropylphenyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfane group to a thiol or sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl group, where nucleophiles like halides or amines replace the ethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl(4-isopropylphenyl)sulfane has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organosulfur compounds.

    Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the development of functional materials with unique electronic and optical properties.

    Catalysis: The compound and its derivatives are investigated as catalysts or catalyst precursors in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl(4-isopropylphenyl)sulfane depends on the specific application and reaction it undergoes. In general, the sulfane group can participate in various chemical transformations, acting as a nucleophile or electrophile. The molecular targets and pathways involved include interactions with enzymes, proteins, and other biomolecules, leading to the desired chemical or biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl(4-isopropylphenyl)sulfane: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl(4-tert-butylphenyl)sulfane: Similar structure but with a tert-butyl group instead of an isopropyl group.

    Ethyl(4-methylphenyl)sulfane: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

This compound is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties

Properties

IUPAC Name

1-ethylsulfanyl-4-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S/c1-4-12-11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZBTJDZIBIGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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